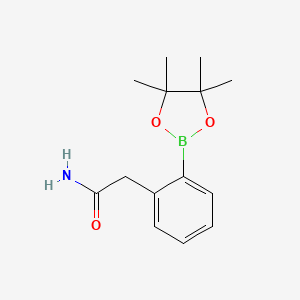

![molecular formula C9H7N3 B573055 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1247940-17-5](/img/structure/B573055.png)

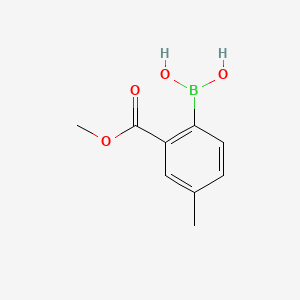

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (6-MPCN) is an organic compound that has recently been studied for its potential applications in scientific research. 6-MPCN is a member of the pyrrolo[3,2-b]pyridine family, and is a heterocyclic compound composed of a six-membered ring with nitrogen, carbon, and hydrogen atoms. 6-MPCN is of particular interest due to its unique structure and properties, which have allowed for its use in various scientific research applications.

Applications De Recherche Scientifique

Fibroblast Growth Factor Receptor Inhibitors

The compound has been identified as a potent inhibitor of the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy . The compound has shown potent activities against FGFR1, 2, and 3 .

Breast Cancer Treatment

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Kinase Inhibitors

Azaindole derivatives, such as “3-cyano-6-methyl-4-azaindole”, have been used extensively in the design of kinase inhibitors . These inhibitors have contributed significantly to drug discovery and innovation .

Drug Discovery Programs

The azaindole framework, which includes “3-cyano-6-methyl-4-azaindole”, is extremely attractive for drug discovery programs . It has been used in the development of new therapeutic agents .

Metal-Catalyzed Reactions

Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This core has fascinated the scientific community due to their challenging synthesis and relevant bioactivity .

Modulation of Biological Processes

Azaindoles and their derivatives exhibit significant biological activities . The use of this framework has contributed to the modulation of biological processes in medicinal chemistry .

Propriétés

IUPAC Name |

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-8-9(12-4-6)7(3-10)5-11-8/h2,4-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXRZWSNYMYAQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN2)C#N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735668 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

CAS RN |

1247940-17-5 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)

![tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572985.png)

![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)

![8H-Indeno[1,2-d]thiazole-5-carboxylic acid](/img/structure/B572991.png)

![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)